molecular formula C9H11ClFNO B15093023 2-Chloro-3-fluoro-5-isobutoxypyridine

2-Chloro-3-fluoro-5-isobutoxypyridine

Cat. No.: B15093023
M. Wt: 203.64 g/mol
InChI Key: QRSFGLYQDWIRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-fluoro-5-isobutoxypyridine is a heterocyclic organic compound with the molecular formula C9H11ClFNO. It is a derivative of pyridine, featuring chlorine, fluorine, and isobutoxy substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-fluoro-5-isobutoxypyridine typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative.

    Chlorination: Introduction of the chlorine atom at the 2-position of the pyridine ring.

    Fluorination: Introduction of the fluorine atom at the 3-position.

    Isobutoxylation: Introduction of the isobutoxy group at the 5-position.

These steps can be achieved through various organic reactions, including nucleophilic substitution and electrophilic aromatic substitution .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-fluoro-5-isobutoxypyridine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-3-fluoro-5-isobutoxypyridine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-fluoro-5-isobutoxypyridine involves its interaction with specific molecular targets. The chlorine and fluorine atoms can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The isobutoxy group can influence the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-fluoro-5-isobutoxypyridine is unique due to the combination of chlorine, fluorine, and isobutoxy substituents, which confer distinct chemical and physical properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

2-chloro-3-fluoro-5-(2-methylpropoxy)pyridine

InChI

InChI=1S/C9H11ClFNO/c1-6(2)5-13-7-3-8(11)9(10)12-4-7/h3-4,6H,5H2,1-2H3

InChI Key

QRSFGLYQDWIRAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=C(N=C1)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.